molecular formula C10H6ClF3N2O B2858843 N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide CAS No. 1370592-51-0

N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide

Cat. No. B2858843
CAS RN: 1370592-51-0
M. Wt: 262.62
InChI Key: NPSGTGPZKQTDPC-UHFFFAOYSA-N
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Description

The compound “4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate” is an aryl isothiocyanate. It can be synthesized from the corresponding aniline . Its freezing point is 308.15K . Enthalpy of vaporization of 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate at boiling point (522.65K) is 46.065kjoule/mol .


Synthesis Analysis

The synthesis of related compounds often involves Pd-catalyzed coupling reactions . For example, one intermediate was formed by a Pd-catalyzed coupling reaction between another intermediate and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl .


Molecular Structure Analysis

The molecular structure of related compounds is often characterized by physical and spectral methods such as HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often involve Pd-catalyzed coupling reactions .


Physical And Chemical Properties Analysis

Related compounds often have distinctive physical-chemical properties due to the presence of a fluorine atom and a pyridine in their structure .

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, which is present in N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide, is a common feature in many FDA-approved drugs . This group can enhance the pharmacological activities of the compounds, making them more effective as therapeutic agents .

Synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones

N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide can be used in the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones . These compounds have potential applications in medicinal chemistry .

Synthesis of N-(5′-deoxy-3′-O-tert-butyldimethylsilyl-β-D-thymidin-5′-yl)-N′-(4-chloro-3-trifluoromethylphenyl)-thiourea

This compound can be synthesized using N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide . The resulting compound could have potential applications in nucleoside and nucleotide chemistry .

Synthesis of [1,3-bis(4-chloro-α,α,α-trifluoro-m-tolyl)urea]

N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide can be used in the synthesis of this compound . The resulting compound could have potential applications in polymer chemistry .

Synthesis of trans-1-(4-chloro-3-trifluoromethyl-phenyl)-3-(4-hydroxy-cyclohexyl)-urea

This compound can be synthesized using N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide . The resulting compound could have potential applications in medicinal chemistry .

6. Use in the Synthesis of Sorafenib Sorafenib, a drug used for the treatment of primary liver cancer, has a similar structure to N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide . Therefore, it’s possible that this compound could be used in the synthesis of sorafenib or similar drugs .

Mechanism of Action

While the mechanism of action for the specific compound you’re asking about isn’t available, related compounds often exhibit analgesic effects . They are thought to work by depressing peripheral and centrally mediated pain by opioid independent systems .

Safety and Hazards

Related compounds can be hazardous. For example, “4-Chloro-3-(trifluoromethyl)phenyl isocyanate” is classified as Acute Tox. 4 Dermal - Acute Tox. 4 Inhalation - Acute Tox. 4 Oral - Eye Dam. 1 - Resp. Sens. 1 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3 .

Future Directions

The future directions for the development of related compounds often involve the design of pharmacophore models for analgesic . The goal is to develop novel μ opioid receptor analgesics that preserve their opioid analgesic properties but have fewer or no adverse side effects .

properties

IUPAC Name

N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O/c11-8-5-6(16-9(17)3-4-15)1-2-7(8)10(12,13)14/h1-2,5H,3H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSGTGPZKQTDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CC#N)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide

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